1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMVZOGJJLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694555 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101301-17-1 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloaddition of Homophthalic Anhydride with Aldimines
A core approach for synthesizing isoquinolinone derivatives, including the target compound, involves the cycloaddition of homophthalic anhydride with aldimines. This reaction typically yields cis- and trans-isomers, with stereochemistry influenced by reaction conditions such as solvent polarity and temperature.
- The cycloaddition produces a mixture of stereoisomers, with trans-isomers generally favored.
- Stereochemical control remains challenging but can be partially directed by reaction parameters.
- The reaction conditions, including solvents like ethyl acetate and catalysts, significantly influence stereoselectivity, as observed in the synthesis of tetrahydroisoquinolinones with anticonvulsant activity.
Solution-Phase Parallel Synthesis (SPPS)
Recent advancements have employed SPPS for rapid library generation of isoquinolinone derivatives, including the target compound. This methodology involves a one-pot process where:
- An amine reacts with an aldehyde to form an imine.
- The imine is directly treated with homophthalic anhydride, facilitating cyclization without intermediate isolation.
- High yields and efficiency.
- Suitable for combinatorial synthesis, enabling structural modifications at various positions.
- Rosaria Gitto et al. demonstrated the synthesis of multiple tetrahydroisoquinolinone derivatives via SPPS, optimizing conditions for each step, including the use of a Buchi Syncore reactor.
Key Reagents and Conditions
| Step | Reagents | Conditions | Remarks |
|---|---|---|---|
| Imine formation | Amine + Aldehyde | Room temperature, stirring | Forms the key intermediate for cyclization |
| Cyclization | Homophthalic anhydride | Stirring at room temperature | Promotes formation of isoquinolinone core |
| Functionalization | Alkylation, acylation | Use of methyl iodide, acyl chlorides, or amines | Modifies the aromatic or side-chain positions |
Note: The stereochemistry of the resulting compounds is confirmed via coupling constants and NMR analysis, with trans-isomers being predominant.
Functional Group Modifications
The synthesis often involves subsequent modifications to improve biological activity or solubility:
- Methylation of phenolic groups using methyl iodide.
- Amidation of carboxylic acids with various amines employing coupling agents like N,N'-carbonyldiimidazole.
- Esterification to produce methyl esters, often used as intermediates or for activity studies.
- Methyl ester and amide derivatives of the parent compound were synthesized to evaluate the importance of the free carboxylic acid group, which was found critical for anticonvulsant activity.
Stereochemistry and Isomer Control
The stereochemical outcome of the cycloaddition influences biological activity:
- Trans-isomers are typically more active, as demonstrated by anticonvulsant efficacy.
- Reaction conditions such as temperature and solvent polarity can be tuned to favor trans over cis isomers.
- Fractional crystallization and NMR coupling constants were used to confirm stereochemistry, with trans-isomers exhibiting coupling constants around 3.5–6 Hz.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition of homophthalic anhydride with aldimines | One-pot reaction forming isoquinolinone core | Simple, scalable | Stereoselectivity control challenging |
| Solution-phase parallel synthesis | Rapid, combinatorial approach using amines, aldehydes, anhydrides | High throughput, versatile | Requires careful stereochemical analysis |
| Functional group modifications | Alkylation, acylation, amidation | Structural diversity | Potential for side reactions |
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural diversity of tetrahydroisoquinoline derivatives arises from substitutions on the aromatic ring, nitrogen atom, or the carboxylic acid moiety. Key analogs include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to viral proteases or kinases by increasing electrophilicity .
- Hydroxyl/Methoxy Groups : Improve solubility and enable hydrogen bonding with biological targets .
- Alkyl Chains (e.g., chloropropyl): Modify lipophilicity and membrane permeability .
Key Findings :
- Solvent Effects : TFE accelerates reactions at room temperature but may reduce stereoselectivity .
- Base Catalysis : DBU efficiently converts cis to trans isomers, critical for optimizing bioactive conformers .
- Yield Variability : Substituted imines (e.g., nitroaryl groups) often yield lower quantities due to steric hindrance .
Anti-Coronavirus Activity :
- Derivatives with 4-fluorophenyl or chlorophenyl groups (e.g., 9s , 9t ) show inhibitory effects against human coronavirus 229E, likely via interference with viral replication machinery .
- Compound 3 (indol-3-yl substituent) exhibits moderate activity (EC₅₀ ~10 µM) .
Anti-Osteoporosis and Estrogenic Effects :
- Analog 2-hydroxyquinoline-4-carboxylic acid (structurally related) demonstrates phytoestrogen-like activity, promoting bone density in preclinical models .
Antimicrobial Potential :
- Hydroxamic acid derivatives (e.g., 4 ) with metal-chelating properties show promise against iron-dependent pathogens .
Biological Activity
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a compound that has garnered attention for its diverse biological activities. With a molecular formula of C10H9NO3 and a molecular weight of approximately 191.19 g/mol, THIQ has been studied for its potential therapeutic applications, particularly in the fields of neurology and infectious diseases.
The compound acts primarily as a noncompetitive antagonist of the AMPA receptor (a subtype of glutamate receptor), which plays a crucial role in mediating fast synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegeneration. THIQ's ability to inhibit these receptors suggests potential anticonvulsant properties and neuroprotective effects against glutamate-induced neuronal death .
Biological Activities
Research indicates that THIQ exhibits a range of biological activities:
- Anticonvulsant Activity : Studies have shown that THIQ can effectively reduce seizure activity in animal models, supporting its potential use in treating epilepsy.
- Antimicrobial Properties : Certain derivatives of THIQ have demonstrated significant antifungal activity against pathogens such as Pythium recalcitrans, with some compounds showing higher potency than established antifungal agents like hymexazol .
- Antiviral Effects : Novel derivatives have been synthesized and tested for antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43), revealing promising results that warrant further investigation .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant properties of various THIQ derivatives, it was found that specific compounds significantly reduced seizure frequency in rodent models. The study highlighted the importance of structural modifications on the efficacy of these compounds.
- Antifungal Activity : A series of THIQ derivatives were synthesized and tested against Pythium recalcitrans. The most potent compound exhibited an EC50 value of 14 μM, outperforming hymexazol (37.7 μM). The mode of action was linked to disruption of biological membrane systems in the pathogen .
- Antiviral Activity : A comparative analysis of THIQ derivatives against coronaviruses revealed that specific substitutions at the 4-position enhanced antiviral activity. For instance, certain compounds demonstrated selectivity indices comparable to chloroquine, suggesting their potential as antiviral agents .
Data Tables
Q & A
Q. What are the common synthetic routes for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?
The most widely used method involves multicomponent reactions (MCRs) of homophthalic anhydride with aromatic aldehydes and amines. For example, iodine (10 mol%) catalyzes the reaction under mild, neutral conditions to yield cis-configured derivatives with high selectivity . Alternatively, lanthanum supported on 4Å molecular sieves serves as a heterogeneous catalyst, enabling efficient one-pot synthesis with recyclability . These methods emphasize cost-effectiveness and scalability for academic research.
Q. What analytical techniques are critical for structural confirmation of these compounds?
Key techniques include:
- X-ray crystallography : Resolves absolute stereochemistry and spirocyclic arrangements, as demonstrated in spiroheterocyclic derivatives .
- NMR spectroscopy : Distinguishes diastereomers via characteristic splitting patterns (e.g., trans- vs. cis-configurations in 1H and 13C spectra) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for oxygen-incorporated derivatives .
Q. How are reaction products purified to isolate target compounds?
Purification typically involves gradient flash column chromatography (e.g., 20–100% EtOAc/hexanes) to separate diastereomers . Trituration with hexanes is also used to remove impurities before chromatography .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the Castagnoli-Cushman reaction?
Diastereoselectivity is influenced by:
- Catalyst choice : Iodine favors cis-selectivity (>90% in some cases) , while lanthanum-based catalysts improve yields but require optimization for stereocontrol .
- Substrate sterics : Bulky aryl groups on imines enhance selectivity by restricting rotational freedom during cyclization .
- Reaction temperature : Lower temperatures (e.g., 0°C) stabilize transition states favoring specific diastereomers .
Q. What computational methods validate the structural and electronic properties of these compounds?
Density Functional Theory (DFT) calculations correlate with experimental data (e.g., X-ray structures) to predict stability and tautomeric forms. For example, DFT optimizes spirocyclic conformers and validates hydrogen-bonding networks in solid-state structures . Additionally, ab initio methods analyze charge distribution in metal-chelating derivatives .
Q. How do contradictory results in catalytic efficiency arise, and how can they be resolved?
Discrepancies in yields or selectivity (e.g., iodine vs. lanthanum catalysts) stem from:
- Mechanistic differences : Iodine facilitates imine activation via halogen bonding, while lanthanum stabilizes intermediates through Lewis acid interactions .
- Substrate compatibility : Heterocyclic ketones may require tailored catalysts due to electronic effects . Resolution involves systematic screening of catalysts, solvents, and temperatures while monitoring reaction progress via TLC or LC-MS.
Q. What strategies enhance the bioactivity of these compounds for antiviral or antimicrobial applications?
Functionalization strategies include:
- Metal chelation : Introducing phenolic hydroxyl groups (e.g., 2-hydroxy-3-(2-hydroxyphenyl) derivatives) improves binding to transition metals like iron, enhancing antimicrobial activity .
- Heterocyclic moieties : Adding indole or pyridine groups increases interaction with viral proteases, as shown in anti-coronavirus assays using MRC-5 cell models .
Q. How are bioactivity assays designed to evaluate antiviral potential?
Standard protocols involve:
- Cell culture : Human coronavirus 229E is replicated in MRC-5 cells using Eagle’s Minimum Essential Medium with 2% fetal bovine serum .
- Titration : Viral load is quantified via the Reed-Muench method post-lysis (freeze-thaw cycles) .
- Dose-response curves : Compounds are tested at varying concentrations (µM range) to determine IC50 values against viral replication.
Methodological Considerations
- Handling sensitive intermediates : Store derivatives under inert gas (N2/Ar) in sealed containers to prevent oxidation .
- Troubleshooting NMR spectra : Use DEPT-135 or 2D-COSY to resolve overlapping signals in complex diastereomeric mixtures .
- Green chemistry : Recover lanthanum catalysts via filtration and reuse for ≥3 cycles without significant activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
